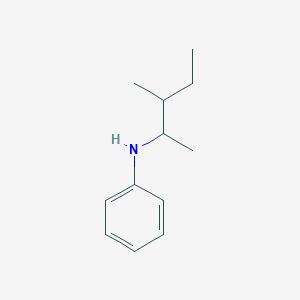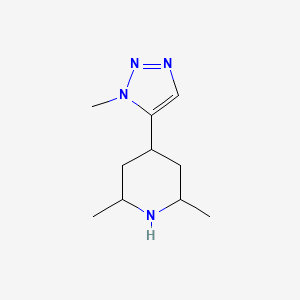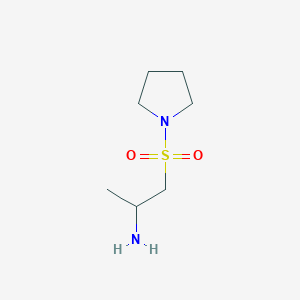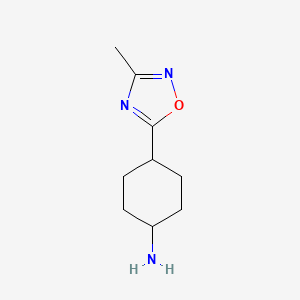
N-(3-methylpentan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylpentan-2-yl)aniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound is characterized by the presence of a 3-methylpentan-2-yl group attached to the nitrogen atom of an aniline molecule. It is known for its applications in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylpentan-2-yl)aniline can be achieved through various methods. One common approach involves the hydroamination of olefins with nitroarenes. This method, reported by Baran and coworkers, utilizes innovative hydroamination techniques to access sterically hindered secondary amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroamination processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and chemical applications .
Chemical Reactions Analysis
Types of Reactions: N-(3-methylpentan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine form.
Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic ring.
Scientific Research Applications
N-(3-methylpentan-2-yl)aniline has several applications in scientific research:
Organic Synthesis: It serves as a chemically differentiated building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the preparation of drug candidates, particularly those containing hindered amine motifs.
Material Science: It is utilized in the development of new materials with specific chemical properties.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methylpentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s hindered amine structure allows it to engage in unique interactions with enzymes and receptors, modulating their activity. This modulation can lead to various biological effects, making the compound valuable in medicinal chemistry for the development of new therapeutic agents .
Comparison with Similar Compounds
- N-(2-methylpentan-2-yl)aniline
- N-(3-methylbutan-2-yl)aniline
- N-(2-methylhexan-2-yl)aniline
Comparison: N-(3-methylpentan-2-yl)aniline is unique due to its specific steric hindrance and electronic properties, which differentiate it from other similar compounds. This uniqueness makes it particularly valuable in applications requiring hindered amine motifs, such as drug development and catalysis .
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-(3-methylpentan-2-yl)aniline |
InChI |
InChI=1S/C12H19N/c1-4-10(2)11(3)13-12-8-6-5-7-9-12/h5-11,13H,4H2,1-3H3 |
InChI Key |
NFANETBZFZGEAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-{2-Aminobicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13277359.png)
amine](/img/structure/B13277366.png)

![5-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13277375.png)

